molecular formula C25H16 B092911 9,9'-Spirobi[9H-fluorene] CAS No. 159-66-0

9,9'-Spirobi[9H-fluorene]

Cat. No.: B092911
CAS No.: 159-66-0
M. Wt: 316.4 g/mol
InChI Key: SNFCXVRWFNAHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9’-Spirobi[9H-fluorene] is a polyfluorene compound characterized by a spiro linkage between two fluorene units at the 9,9’-positions. This unique structure results in two perpendicularly arranged π systems, making it a robust and thermally stable material. It is primarily used in organic electronics due to its excellent thermal stability and high glass-transition temperature .

Mechanism of Action

Target of Action

9,9’-Spirobifluorene is primarily used in the field of organic electronics . Its primary targets are the components of organic light-emitting diodes (OLEDs), where it serves as a host material for efficient green and blue phosphorescent OLEDs .

Mode of Action

The compound interacts with its targets by providing a robust structure and two perpendicularly arranged π systems . This unique structure allows it to host other molecules effectively, contributing to the efficiency of the OLEDs .

Biochemical Pathways

9,9’-Spirobifluorene doesn’t directly participate in biochemical pathways as it is primarily used in electronic applications. The compound has a high triplet energy level, which is beneficial for its use in OLEDs .

Pharmacokinetics

In the context of its use in electronics, its properties such as high glass-transition temperature, excellent thermal stability, and solubility in common organic solvents are noteworthy .

Result of Action

The result of 9,9’-Spirobifluorene’s action is the enhancement of the performance of OLEDs. Specifically, it has been used to achieve some of the highest reported performances for blue PhOLEDs . Its high triplet energy level makes it suitable as a host material for red, green, and blue phosphorescent OLEDs .

Action Environment

The action of 9,9’-Spirobifluorene is influenced by environmental factors such as temperature and the presence of other materials in the OLED. Its excellent thermal stability allows it to function effectively in various conditions . Furthermore, its performance can be tuned by introducing low band gap co-monomers .

Safety and Hazards

When handling 9,9’-Spirobi[9H-fluorene], it is advised to avoid contact with skin and eyes, formation of dust and aerosols, and breathing mist, gas, or vapors . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The application of 9,9’-Spirobi[9H-fluorene] in organic solar cells as a non-fullerene acceptor has been explored . The results demonstrate that PDI derivatives with a three-dimensional molecular structure could serve as high-performance electron acceptors in bulk heterojunction solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[9H-fluorene] typically involves the coupling of two fluorene units at the 9,9’-positions. One common method starts with 2-iodobiphenyl, which undergoes a Sandmeyer reaction to form 2-bromobiphenyl. This intermediate is then subjected to a Suzuki coupling reaction with 1,2-dibromobenzene to yield the desired spiro compound .

Industrial Production Methods: In industrial settings, 9,9’-Spirobi[9H-fluorene] can be synthesized using oxidative polymerization or Friedel-Crafts polymerization. These methods often employ inexpensive mediators like iron(III) chloride to facilitate the reaction .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Nitric acid, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, iodine, iron(III) chloride.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated fluorene compounds.

Comparison with Similar Compounds

Uniqueness: 9,9’-Spirobi[9H-fluorene] is unique due to its high thermal stability, excellent solubility in organic solvents, and the ability to form multi-layer devices through thermal cross-linking. Its spiro structure effectively suppresses excimer formation, which is a common issue in many fluorescent dyes .

Properties

IUPAC Name

9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)23-15-7-3-11-19(23)20-12-4-8-16-24(20)25/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFCXVRWFNAHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

192005-02-0
Record name 9,9′-Spirobi[9H-fluorene], homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192005-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80166552
Record name 9,9'-Spirobi(9H-fluorene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159-66-0
Record name 9,9'-Spirobi(9H-fluorene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000159660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,9'-Spirobi(9H-fluorene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

As shown in the following reaction 1, 6.1 g of 2-bromobiphenyl and 0.585 g of dried Mg were dissolved with ether, and 4.2 g of fluorenone dissolved in ether was added thereto, and refluxed while stirring overnight. The produced yellow precipitate was filtered, and stirred in cold ammonium chloride, and then the obtained crystal was filtered again and dried. Thereafter, acetic acid was added to the solid product, and the solution was refluxed while stirring. A small amount of hydrochloric acid was added thereto to obtain the solid target compound. The solid target compound was filtered and washed to obtain pure target compound with the yield of 80%.
Quantity
6.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
0.585 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
fluorenone
Quantity
4.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,9'-Spirobi[9H-fluorene]
Reactant of Route 2
Reactant of Route 2
9,9'-Spirobi[9H-fluorene]
Reactant of Route 3
9,9'-Spirobi[9H-fluorene]
Reactant of Route 4
9,9'-Spirobi[9H-fluorene]
Reactant of Route 5
9,9'-Spirobi[9H-fluorene]
Reactant of Route 6
9,9'-Spirobi[9H-fluorene]
Customer
Q & A

A: The molecular formula of 9,9'-spirobifluorene is C25H16, and its molecular weight is 332.40 g/mol. []

A: 9,9'-Spirobifluorene typically exhibits characteristic UV-Vis absorption peaks between 225-328 nm, attributed to its conjugated system. [, ] Additionally, its derivatives display strong photoluminescence in the 390-430 nm region. [] NMR studies reveal distinct chemical shifts for protons and carbons in the aromatic region, confirming its structure and the influence of substituents. [, , ]

A: Introducing n-hexyl chains significantly improves the solubility of 9,9'-spirobifluorene derivatives in polar organic solvents, making them more suitable for solution-based processing techniques. []

A: Thermal analysis reveals that 9,9'-spirobifluorene derivatives are generally stable, with evaporation temperatures ranging from 300 to 700 °C. [] Many of these compounds exist in a stable amorphous state in the solid phase. []

A: Full ortho-linkage in 9,9'-spirobifluorene oligomers hinders π-conjugation between fluorene units, leading to high triplet energies (ET = 2.80 eV). This property makes them suitable as host materials for blue phosphorescent emitters in OLED applications. []

A: Poly(9,9'-spirobifluorene-manganese porphyrin) films, formed via anodic oxidation, act as heterogeneous catalysts for alkene epoxidation reactions. [] These films utilize iodobenzene diacetate and iodosylbenzene as oxidants for the epoxidation process. []

A: Density functional theory (DFT) calculations, particularly at the B3LYP/6-31G(d) level, have been extensively employed to optimize the geometry and investigate the electronic properties of 9,9'-spirobifluorene oligomers. [, ] These calculations provide valuable insights into the HOMO, LUMO energies, HOMO-LUMO energy gaps, ionization potential (IP), electron affinity (EA), and reorganization energy, offering a comprehensive understanding of their electronic behavior. [, ] Time-dependent DFT (TD-DFT) calculations have been used to simulate and analyze their absorption and emission spectra. [, ]

A: Theoretical calculations, often combined with experimental measurements, help elucidate the origin and behavior of circularly polarized luminescence in chiral 9,9'-spirobifluorene derivatives. [, ] These calculations provide information about electronic transitions, excited state geometries, and the contribution of different molecular subunits to the observed chiroptical properties. [, ]

A: Incorporating electron-accepting substituents at the 4-position of 9,9'-spirobifluorene generally leads to a bathochromic shift (red shift) in the emission maxima, moving them towards the blue region of the visible spectrum. [] Conversely, electron-donating groups at the same position tend to cause a hypsochromic shift (blue shift). []

A: Extending the π-system through the addition of pyrene, anthracene, or similar moieties generally results in a red shift of the emission maxima compared to the parent 9,9'-spirobifluorene. [] This modification also often leads to an increase in the quantum yield of fluorescence. []

A: Crivello's reagent, often composed of a nitrate salt and a strong acid, enables regioselective nitration of 9,9'-spirobifluorene under mild conditions. [] The dinitrate salt plays a crucial role in generating the nitronium ion, the active electrophile in the reaction. [] This reagent system provides a controlled and efficient method for synthesizing specific nitro-substituted 9,9'-spirobifluorene derivatives. []

A: 9,9'-Spirobifluorene derivatives find extensive use in OLEDs, acting as both host materials for phosphorescent emitters and as emissive layers themselves. [, , ] Their rigid, non-planar structure, high triplet energy levels, and good charge carrier mobility make them suitable for developing efficient and color-tunable OLED devices. [, , ]

A: Certain 9,9'-spirobifluorene derivatives, particularly those with strong electron-accepting units like perylenediimides, have shown promise as non-fullerene acceptors in OSCs. [, ] Their ability to form efficient electron transport layers and their complementary light absorption properties with donor materials contribute to improved device performance. [, ]

A: The inherent non-planar and rigid structure of 9,9'-spirobifluorene often hinders close packing in the solid state. [] When functionalized with hydrogen-bonding groups, it can lead to the formation of porous hydrogen-bonded networks. [] These networks exhibit significant void spaces capable of accommodating guest molecules, making them potentially suitable for applications such as gas storage or separation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.